![molecular formula C8H13NS B14624843 2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole CAS No. 59020-99-4](/img/structure/B14624843.png)
2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features an ethylthio group and a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields .
Industrial Production Methods: Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can provide substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and benzoyl chloride are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrroles depending on the electrophile used.
Applications De Recherche Scientifique
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity and functional groups allow it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Ethylpyrrole: Similar in structure but lacks the ethylthio group.
2-Methylpyrrole: Similar but lacks the ethylthio group.
1-Methylpyrrole: Similar but lacks both the ethylthio and additional methyl groups.
Uniqueness: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in organic synthesis and its application in various fields .
Propriétés
Numéro CAS |
59020-99-4 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-(ethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C8H13NS/c1-3-10-7-8-5-4-6-9(8)2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
SMSUYBPTHYVZBD-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



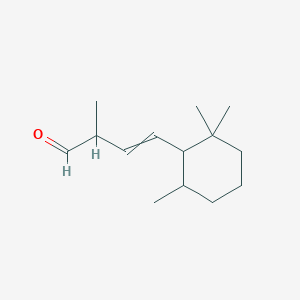
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

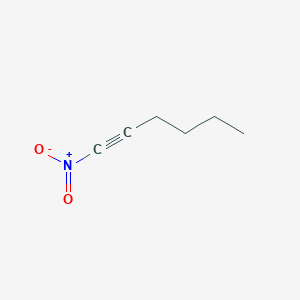
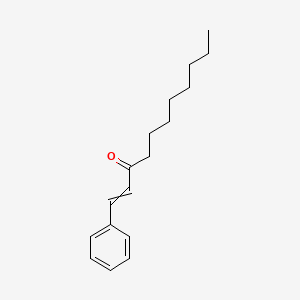

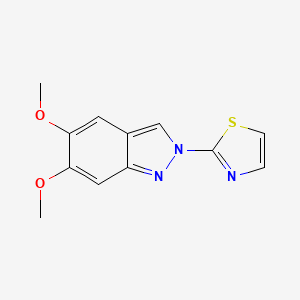
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
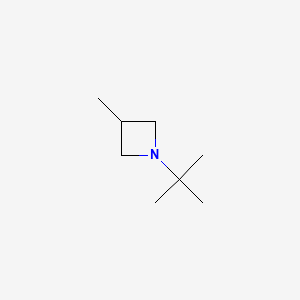
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
